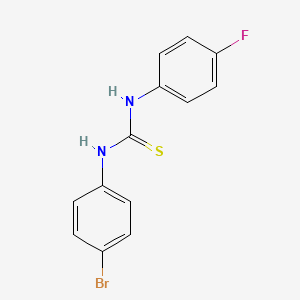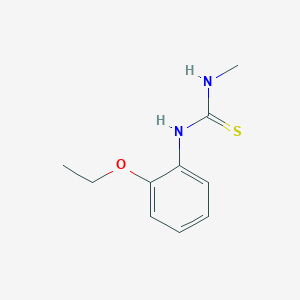
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. In the case of N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, the specific synthesis route is not detailed in the provided sources. However, a related synthesis involves reacting 4-bromobutanoyl isothiocyanate with p-toluidine, illustrating a general method for producing thiourea compounds through the interaction of isothiocyanates with aromatic amines under controlled conditions (Abosadiya et al., 2015).
Molecular Structure Analysis
Thiourea derivatives are characterized by their C=S (thiocarbonyl) and C-N (amine) functional groups. The molecular structure of thiourea derivatives, such as N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, often features planar carbonyl and thiourea groups with antiperiplanar conformations. This conformation is stabilized by intramolecular hydrogen bonding, contributing to the molecule's stability and reactivity. X-ray crystallography studies of similar compounds show that these molecules can adopt trans-cis configurations across their C–N bonds, influenced by intrahydrogen bonding (A. Saeed et al., 2011).
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, including cyclization, substitution, and addition reactions. Their reactivity is significantly influenced by the presence of electron-withdrawing groups such as fluorine and bromine, which can activate the thiourea moiety towards nucleophilic attack. For instance, N-p-bromophenyl-N'-phenylacetylthiourea has been shown to engage in hydrogen bonding and π–π stacking interactions, which are crucial for its chemical behavior and potential as a building block in molecular synthesis (Liang Xian et al., 2009).
Physical Properties Analysis
The physical properties of thiourea derivatives, including melting point, solubility, and crystallinity, are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's polarity, affecting its solubility in various solvents. Crystallographic studies provide insights into the molecular arrangement in solid-state, revealing that molecules of thiourea derivatives can form dimers and are arranged in specific crystal systems, often stabilized by intermolecular hydrogen bonding (Abosadiya et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Thiourea derivatives, including ones similar to N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, are important in organic synthesis. They are used as sources of sulfides and reactants in the synthesis of heterocyclic compounds. The presence of oxygen and sulfur donor atoms in these compounds allows them to act as versatile ligands and form stable complexes, which have been explored for their potential antibacterial and antifungal properties (Shakoor & Asghar, 2021).
Biological Activities
- Some derivatives of thiourea, including those related to N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, exhibit significant antimicrobial, anthelmintic, and insecticidal activities (Bamnela & Shrivastava, 2010).
- Compounds with a thiourea structure have been shown to possess anticancer, antiglycation, and antioxidant properties. Some derivatives, especially those with fluorine substitutions at the phenyl ring, have been identified as potent in these respects (Taha et al., 2023).
Spectroscopic and Structural Properties
- The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed using various techniques, including X-ray diffraction and vibrational spectra. These studies help in understanding the molecular structure and reactivity of these compounds (Saeed et al., 2011).
Pharmaceutical Applications
- Thiourea derivatives, similar to N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, have been explored as potential anticancer agents. For instance, some compounds have shown cytotoxic activity against MCF-7 breast cancer cells, indicating their potential as cancer treatment drugs (Kesuma et al., 2018).
Antimicrobial Properties
- Certain thiourea derivatives have demonstrated strong antimicrobial properties. This includes both antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents (Abbas et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFDGACHNSDKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250317 | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea | |
CAS RN |
370-23-0 | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)